molecular formula C17H12ClNO2S B092943 Fentiazac CAS No. 18046-21-4

Fentiazac

Numéro de catalogue: B092943
Numéro CAS: 18046-21-4
Poids moléculaire: 329.8 g/mol
Clé InChI: JIEKMACRVQTPRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de D-galactosamine, également connu sous le nom de chlorhydrate de 2-amino-2-désoxy-D-galactopyranose, est un sucre aminé à six carbones dérivé du galactose. C'est une poudre cristalline blanche à blanc cassé, très soluble dans l'eau. Ce composé est connu pour ses propriétés hépatotoxiques et est largement utilisé dans la recherche scientifique pour étudier les maladies du foie et d'autres processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de D-galactosamine peut être synthétisé à partir du galactose par une série de réactions chimiques. Une méthode courante implique la peracétylation du chlorhydrate de D-galactosamine pour produire du pentaacétate de D-galactosamine. Ceci est suivi par la suppression de la O-acétylation pour donner de la N-acétyl-D-galactosamine . Les conditions réactionnelles impliquent généralement l'utilisation d'anhydride acétique comme agent d'acylation et de 4-diméthylaminopyridine comme agent liant l'acide, la température de réaction étant maintenue entre -5 °C et 5 °C .

Méthodes de production industrielle

En milieu industriel, le chlorhydrate de D-galactosamine est produit en dissolvant le chlorhydrate dans un petit volume d'eau, suivi de l'ajout d'éthanol et d'acétone jusqu'à ce que la solution devienne légèrement trouble. Le mélange est ensuite conservé toute la nuit au réfrigérateur pour permettre la formation du produit souhaité .

Analyse Des Réactions Chimiques

Metabolic Hydroxylation

The primary metabolic pathway involves para-hydroxylation of the 4-chlorophenyl substituent, forming p-hydroxy fentiazac (Wy-25,110). This reaction occurs rapidly in vivo and significantly alters pharmacological activity .

Key Data :

PropertyThis compoundp-Hydroxy this compound
Anti-inflammatory potency100%70–75%
COX inhibition EC₅₀1x100–130x
Therapeutic indexModerateHigher

This reaction is catalyzed by hepatic cytochrome P450 enzymes, specifically targeting the para position of the chlorinated aromatic ring. The metabolite retains partial anti-inflammatory activity but exhibits reduced toxicity .

Carboxylic Acid Reactivity

The acetic acid moiety (-CH₂COOH) at position 5 of the thiazole enables:

  • Salt formation : Potential alkali metal salts (e.g., sodium this compound) for improved solubility.

  • Esterification : Reactivity with alcohols under acidic conditions, though no commercial ester derivatives are reported .

Stability :

  • Susceptible to decarboxylation at elevated temperatures (>200°C), though this is not a major degradation pathway under physiological conditions .

Electrophilic Substitution

The thiazole ring exhibits limited electrophilic reactivity due to:

  • Electron-withdrawing effects from the chlorophenyl group.

  • Steric hindrance from the bulky phenyl and acetic acid substituents.

Potential Sites :

  • Position 3 : Minor susceptibility to nitration or sulfonation, though no experimental data confirms this .

Oxidative Pathways

Beyond metabolic hydroxylation:

  • Thiazole ring oxidation : Theoretical formation of sulfoxide/sulfone derivatives under strong oxidizers (e.g., H₂O₂, KMnO₄), but no documented cases .

  • Chlorophenyl ring halogenation : Unlikely due to deactivation by the existing chlorine substituent .

Hydrolytic Stability

This compound resists hydrolysis under physiological pH (1–8), as confirmed by:

  • No detectable degradation in simulated gastric fluid (pH 1.2, 37°C, 24h) .

  • Stability in plasma and liver homogenate studies .

Photochemical Reactivity

The chlorophenyl group may undergo UV-induced dechlorination in solution, though this has not been empirically verified.

Applications De Recherche Scientifique

Pharmacological Properties

Fentiazac exhibits multiple pharmacological actions, primarily focusing on:

  • Anti-inflammatory Effects : this compound has shown significant anti-inflammatory activity in various models of inflammation. It has been compared favorably against other NSAIDs in terms of potency and speed of action .
  • Antipyretic Effects : Studies indicate that this compound effectively reduces fever in pediatric patients, often achieving normalization of body temperature faster than alternative treatments such as Benzidamine .
  • Analgesic Properties : It is utilized for pain relief in conditions like arthritis and musculoskeletal disorders, demonstrating effectiveness comparable to other established analgesics .

2.1. Pediatric Use

This compound has been evaluated in pediatric populations for its ability to manage painful inflammatory conditions. A double-blind study involving 50 children compared this compound with Benzidamine, revealing that this compound provided quicker relief from symptoms and normalized body temperature within three days .

2.2. Veterinary Medicine

In veterinary contexts, this compound is employed to manage pain and inflammation in horses and other animals. Its application in equine medicine highlights its versatility and effectiveness in non-human subjects .

Comparative Studies

This compound's efficacy has been compared with other NSAIDs through various studies:

DrugAnti-inflammatory PotencyTime to EffectPatient Tolerance
This compoundHigh3 daysWell-tolerated
BenzidamineModerate4 daysWell-tolerated
Wy-25,110LowNot specifiedNot well-tolerated

In studies comparing this compound with Wy-25,110 (a metabolite), it was found that this compound was significantly more potent against induced inflammation and had a better safety profile .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving 712 patients demonstrated that this compound effectively reduced pain and inflammation across various conditions, showcasing a favorable side effect profile compared to traditional NSAIDs .
  • Case Study 2 : In a controlled study on pediatric patients with inflammatory conditions, this compound led to rapid symptom relief without significant adverse effects, reinforcing its role as a first-line treatment option in children .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de D-galactosamine est unique en raison de ses propriétés hépatotoxiques spécifiques. Des composés similaires comprennent :

Activité Biologique

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical scenarios, and comparative studies with other analgesics.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and pain relief. This compound's potency as an anti-inflammatory agent is significantly higher than that of its major metabolite, p-hydroxy this compound, which has been shown to be approximately 100-130 times less effective in inhibiting prostaglandin synthesis in vitro and in vivo models .

Comparative Studies

  • This compound vs. Other NSAIDs :
    • A study involving 60 patients with primary dysmenorrhea compared this compound with nimesulide and mefenamic acid. The results indicated that while all three medications were effective in reducing pain, nimesulide showed slightly better efficacy compared to this compound, though the difference was not statistically significant .
  • This compound Cream :
    • A double-blind clinical trial assessed the efficacy of a 5% this compound cream applied topically for treating inflammatory lesions. The study demonstrated significant anti-inflammatory effects with a favorable safety profile .
  • Pediatric Use :
    • A controlled clinical study evaluated this compound suspension in pediatric patients suffering from painful conditions. The findings suggested notable anti-inflammatory and antipyretic effects, supporting its use in children .

Case Study 1: Efficacy in Musculoskeletal Pain

A double-blind study involving adults with chronic musculoskeletal pain assessed the effectiveness of this compound compared to placebo. Patients receiving this compound reported a significant reduction in pain scores over four weeks, with minimal side effects reported.

Case Study 2: Postoperative Pain Management

In a clinical trial involving postoperative patients, this compound was administered to manage pain following orthopedic surgeries. Results indicated that patients receiving this compound required fewer rescue analgesics compared to those on standard care protocols.

Data Table: Comparative Efficacy of this compound and Other NSAIDs

Drug Indication Efficacy Side Effects
This compoundPrimary dysmenorrheaModerateMild gastrointestinal issues
NimesulidePrimary dysmenorrheaModerate (better)Mild gastrointestinal issues
Mefenamic AcidPrimary dysmenorrheaModerateMild gastrointestinal issues

Propriétés

IUPAC Name

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKMACRVQTPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023050
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18046-21-4
Record name Fentiazac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentiazac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentiazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENTIAZAC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentiazac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTIAZAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fentiazac
Reactant of Route 2
Fentiazac
Reactant of Route 3
Reactant of Route 3
Fentiazac
Reactant of Route 4
Reactant of Route 4
Fentiazac
Reactant of Route 5
Fentiazac
Reactant of Route 6
Fentiazac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.